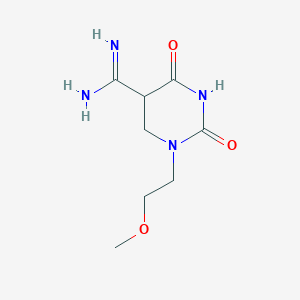![molecular formula C16H14Cl2O2 B2643788 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid CAS No. 1184083-44-0](/img/structure/B2643788.png)
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid (CCMP) is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Enthalpies of Formation and Bond Dissociation Energies
The study by El-Nahas et al. (2007) investigates the thermochemistry and kinetics of esters related to ethyl propanoate and methyl butanoate, which are structurally related to the compound of interest. It estimates chemically accurate enthalpies of formation and bond dissociation energies, providing a foundation for understanding the stability and reactivity of similar compounds (El‐Nahas et al., 2007).
Structural Characterization Through Condensation Reactions
Yan Shuang-hu's work (2014) on the synthesis and structural characterization of a related compound through condensation, chlorination, and esterification reactions emphasizes the versatility of such compounds in chemical synthesis. The methodology could be applicable to similar compounds for creating novel materials or intermediates (Yan Shuang-hu, 2014).
Derivatization for GC Analysis
A study by Ranz et al. (2008) focuses on the derivatization of chlorophenoxy acids for gas chromatography analysis, highlighting the chemical modification potential of chlorophenoxy-related compounds. This process could be relevant for analytical chemistry applications of the compound (Ranz, Korpecka, & Lankmayr, 2008).
Absolute Configuration Determination
He and Polavarapu (2005) resolved enantiomers of chlorophenoxy propanoic acids, using vibrational circular dichroism (VCD) for absolute configuration determination. This approach could be applied to the enantiomeric resolution and stereochemical characterization of similar compounds (He & Polavarapu, 2005).
Corrosion Inhibition Studies
Vikneshvaran and Velmathi (2017) investigated the corrosion inhibition efficiency of Schiff bases derived from L-Tryptophan on stainless steel, showing the application of organic compounds in materials science. Similar studies could explore the corrosion inhibition potential of the compound on various metal surfaces (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
3-(3-chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-14-5-1-3-11(9-14)7-13(16(19)20)8-12-4-2-6-15(18)10-12/h1-6,9-10,13H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFOKXINUZVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)


![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)




